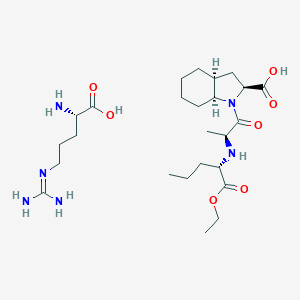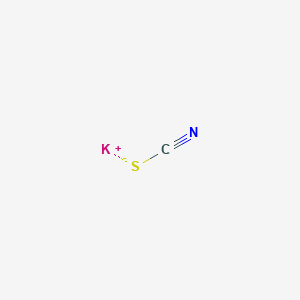
双去氢生物素
概述
描述
Bisnorbiotin is a derivative of biotin, a water-soluble vitamin that plays a crucial role in various metabolic processes. Biotin is also known as vitamin B7 or vitamin H. Bisnorbiotin is formed through the degradation of biotin and is one of its primary metabolites. It is involved in the catabolism of biotin and is often used as a biomarker for biotin metabolism in biological studies .
科学研究应用
Bisnorbiotin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the degradation pathways of biotin and its metabolites. In biology, bisnorbiotin serves as a biomarker for biotin metabolism and is used in studies related to vitamin B7 deficiency and its effects on health .
In medicine, bisnorbiotin is used to understand the pharmacokinetics and bioavailability of biotin supplements. It helps in determining the appropriate dosage and efficacy of biotin-based treatments for various metabolic disorders . In the industry, bisnorbiotin is used in the development of biotin-based assays and diagnostic tools that rely on the detection of biotin and its metabolites .
作用机制
The mechanism of action of bisnorbiotin involves its role as a metabolite in the biotin degradation pathway. Bisnorbiotin is formed through the β-oxidation of biotin and is further metabolized into other compounds such as biotin sulfoxide and biotin sulfone. These metabolites play a crucial role in various metabolic processes, including the regulation of gene expression and the maintenance of cellular health .
Bisnorbiotin exerts its effects by interacting with specific enzymes and proteins involved in biotin metabolism. It acts as a substrate for these enzymes, facilitating the conversion of biotin into its various metabolites. The molecular targets and pathways involved in this process include the biotin-dependent carboxylases and the enzymes responsible for biotin degradation .
未来方向
生化分析
Biochemical Properties
Bisnorbiotin, like biotin, is likely to play a role in critical metabolic reactions in the cell . Biotin acts as a coenzyme in carboxylation reactions essential for gluconeogenesis, lipid metabolism, and amino acid catabolism
Cellular Effects
Biotin, from which Bisnorbiotin is derived, is known to have significant effects on various types of cells and cellular processes . Biotin influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Biotin, its parent compound, is known to affect gene expression at both the transcriptional and translational levels . It is plausible that Bisnorbiotin may exert similar effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that biotin and its metabolites, including Bisnorbiotin, must be considered in bioavailability studies . Biotin interference in certain assays can lead to diagnostic errors or misdiagnoses .
Dosage Effects in Animal Models
It is known that biotin deficiency during pregnancy in animals leads to embryonic growth retardation, congenital malformation, and death .
Metabolic Pathways
Bisnorbiotin is a catabolite of biotin, suggesting that it is involved in the metabolic pathways of biotin . Biotin acts as a coenzyme in carboxylation reactions, which are essential for various metabolic pathways .
Transport and Distribution
It is known that biotin is transported across the intestinal apical membrane domain via the inwardly directed Na+ gradient .
Subcellular Localization
The subcellular localization of Bisnorbiotin is not well-documented. Given its structural similarity to biotin, it may be localized in similar subcellular compartments. Biotin is essential for all organisms, and animal cells cannot synthesize this micronutrient .
准备方法
Synthetic Routes and Reaction Conditions: Bisnorbiotin can be synthesized through the β-oxidation of biotin. This process involves the degradation of the valeric acid side chain of biotin, leading to the formation of bisnorbiotin and other related intermediates . The reaction conditions typically involve the use of specific enzymes that facilitate the β-oxidation process.
Industrial Production Methods: Industrial production of bisnorbiotin is not as common as the production of biotin itself. it can be produced in a laboratory setting through controlled enzymatic reactions that mimic the natural degradation pathways of biotin in living organisms .
化学反应分析
Types of Reactions: Bisnorbiotin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its role in biotin metabolism and its conversion into other metabolites.
Common Reagents and Conditions: Common reagents used in the reactions involving bisnorbiotin include oxidizing agents, reducing agents, and specific enzymes that facilitate the conversion of biotin to bisnorbiotin. The conditions for these reactions typically involve physiological pH and temperature to mimic the natural metabolic processes .
Major Products Formed: The major products formed from the reactions involving bisnorbiotin include biotin sulfoxide, biotin sulfone, and bisnorbiotin methyl ketone. These metabolites are crucial for understanding the overall metabolism of biotin in living organisms .
相似化合物的比较
Bisnorbiotin is unique compared to other similar compounds due to its specific role in the biotin degradation pathway. Similar compounds include biotin sulfoxide, biotin sulfone, and bisnorbiotin methyl ketone. These compounds are also metabolites of biotin and share similar chemical structures and functions .
bisnorbiotin is distinct in its formation through the β-oxidation of biotin and its specific role as an intermediate in the biotin degradation pathway. This uniqueness makes bisnorbiotin an essential compound for studying biotin metabolism and its effects on health .
属性
IUPAC Name |
3-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3S/c11-6(12)2-1-5-7-4(3-14-5)9-8(13)10-7/h4-5,7H,1-3H2,(H,11,12)(H2,9,10,13)/t4-,5-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFGCLSCEPNVQP-VPLCAKHXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCC(=O)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCC(=O)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301317948 | |
| Record name | Bisnorbiotin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Bisnorbiotin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004821 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
16968-98-2 | |
| Record name | Bisnorbiotin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16968-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bisnorbiotin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016968982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bisnorbiotin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bisnorbiotin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004821 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Bisnorbiotin is a major metabolite of biotin generated through the β-oxidation of the valeric acid side chain of the biotin molecule. This process involves the shortening of the side chain by two carbon units. [, , ]
A: Both biotin and bisnorbiotin are primarily excreted in urine. Studies in rats have shown that bisnorbiotin, being more water-soluble, is excreted even more rapidly than biotin itself. [] Biliary excretion of both compounds is minimal. []
A: Several factors can affect bisnorbiotin excretion. For instance, smoking has been linked to accelerated biotin catabolism in women, leading to increased urinary excretion of bisnorbiotin. [, ] Additionally, pregnancy [] and lactation [, ] can also influence bisnorbiotin excretion. Certain anticonvulsant medications, like carbamazepine and phenytoin, have been shown to increase bisnorbiotin excretion in children. []
A: Research suggests that rats [] and pigs [] exhibit similar biotin metabolism to humans, making them appropriate animal models for studying human biotin metabolism. These animals excrete bisnorbiotin as a major biotin metabolite, just like humans.
A: Bisnorbiotin is commonly measured in biological samples such as urine and serum using high-performance liquid chromatography (HPLC) coupled with an avidin-binding assay. [, , , ] This method allows for the separation and quantification of biotin and its metabolites.
A: Yes, relying solely on avidin-binding assays to measure biotin in biological samples can lead to underestimations. This is because these assays detect not only biotin but also other avidin-binding substances, including bisnorbiotin and biotin sulfoxide. [, ]
A: While urinary biotin excretion is considered a sensitive indicator of biotin deficiency, measuring urinary bisnorbiotin excretion may provide a more complete picture of biotin metabolism. [, , ] Studies have shown that both biotin and bisnorbiotin excretion decrease in the early stages of experimentally induced biotin deficiency. []
A: While some bacteria can degrade biotin into bisnorbiotin, research suggests that bisnorbiotin found in human urine primarily originates from biotin catabolism within human tissues rather than from gut bacteria. This conclusion is supported by studies showing increased urinary excretion of bisnorbiotin after intravenous biotin administration, a route that bypasses exposure to intestinal microorganisms. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![Bicyclo[4.2.0]octa-4,7-diene-1-carbonitrile, 2-ethoxy-4-methoxy-(9CI)](/img/structure/B46235.png)
